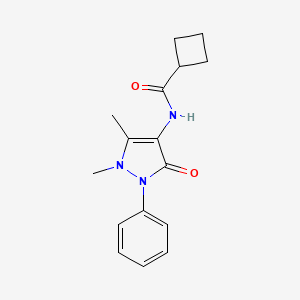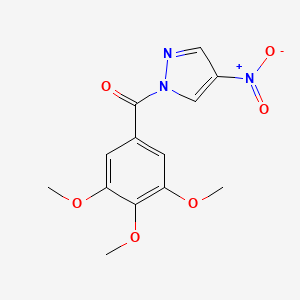
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound that has been of interest to researchers due to its potential as an anti-cancer agent. CPDD belongs to the class of compounds known as pyrrolopyrimidines, which have been shown to have anti-proliferative effects on cancer cells.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that this compound inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that this compound inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is that it has been shown to have anti-cancer properties in vitro. This makes it a promising candidate for further research into its potential as an anti-cancer agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its anti-cancer properties.
Future Directions
There are several future directions for research into 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of research could focus on understanding its mechanism of action. This could involve studying the effects of this compound on specific enzymes that are involved in cancer cell proliferation and survival. Another area of research could focus on developing more effective methods for delivering this compound to cancer cells. This could involve developing new drug delivery systems that specifically target cancer cells. Finally, future research could focus on developing new analogs of this compound that have improved anti-cancer properties.
Synthesis Methods
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione involves several steps. The starting material is 2-chlorobenzaldehyde, which is reacted with piperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with 3-chloro-1,2-propanediol to form the this compound molecule.
Scientific Research Applications
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been studied extensively for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Properties
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-6-2-3-7-11(10)19-14(20)12(17)13(15(19)21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAAKFNVNNIXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)



![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)
